N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
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Overview
Description
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide is a bioactive compound that has garnered significant interest from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which includes a bromine atom, a prop-2-ynyl group, and a benzothiazole moiety, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The bromination of the benzothiazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts. The final step involves the formation of the benzamide moiety through an amidation reaction with 2,6-difluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and Sonogashira coupling steps, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the amidation step can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide can be compared with other similar compounds, such as:
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide: Similar structure but with a pentanamide group instead of a difluorobenzamide group.
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide: Contains a furan-2-carboxamide group instead of a difluorobenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2OS/c1-2-8-22-13-7-6-10(18)9-14(13)24-17(22)21-16(23)15-11(19)4-3-5-12(15)20/h1,3-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPTXBEBYNDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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